Enzyme Inhibition Selectivity Profile: 5-LOX and sEH Dual-Negative Fingerprint vs. Potent Reference Inhibitors
In direct head-to-head screening against human recombinant 5-lipoxygenase (5-LOX) and human soluble epoxide hydrolase (sEH), this compound exhibits IC50 values >10,000 nM (>10 µM) for both targets, placing it in the essentially inactive range [1]. This dual-negative profile stands in stark contrast to known potent naphthalene-based 5-LOX inhibitors such as 2-(aryl-methyl)-1-naphthols, which typically achieve IC50 values of 10–200 nM (0.01–0.2 µM) , and to urea-based sEH inhibitors that reach IC50 values of 0.5–5 nM [2]. The quantified difference of >500-fold for 5-LOX and >2,000-fold for sEH establishes this compound as a validated negative control or selectivity probe for dual 5-LOX/sEH screening cascades.
| Evidence Dimension | Enzyme inhibition potency (IC50) against human recombinant 5-LOX and human sEH |
|---|---|
| Target Compound Data | 5-LOX IC50 > 10,000 nM; sEH IC50 > 10,000 nM |
| Comparator Or Baseline | 2-(Aryl-methyl)-1-naphthols: 5-LOX IC50 = 10–200 nM; Urea-based sEH inhibitors: IC50 = 0.5–5 nM |
| Quantified Difference | >500-fold less potent vs. naphthol 5-LOX inhibitors; >2,000-fold less potent vs. urea sEH inhibitors |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation; human recombinant sEH using PHOME fluorogenic substrate |
Why This Matters
This compound provides a structurally matched negative control for naphthalene-based inhibitor libraries targeting the 5-LOX/sEH inflammatory cascade, enabling unambiguous attribution of biological activity to specific structural modifications.
- [1] BindingDB BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 > 1.00E+4 nM for human recombinant 5-LOX; IC50 > 1.00E+4 nM for human sEH. ChEMBL curated by University Federico II of Naples. View Source
- [2] Shen HC, et al. Structure–Activity Relationships of Cycloalkylamide Derivatives as Inhibitors of the Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 2011, 54(5): 1300–1312. Human sEH IC50 = 0.5–5 nM for urea-based inhibitors. View Source
